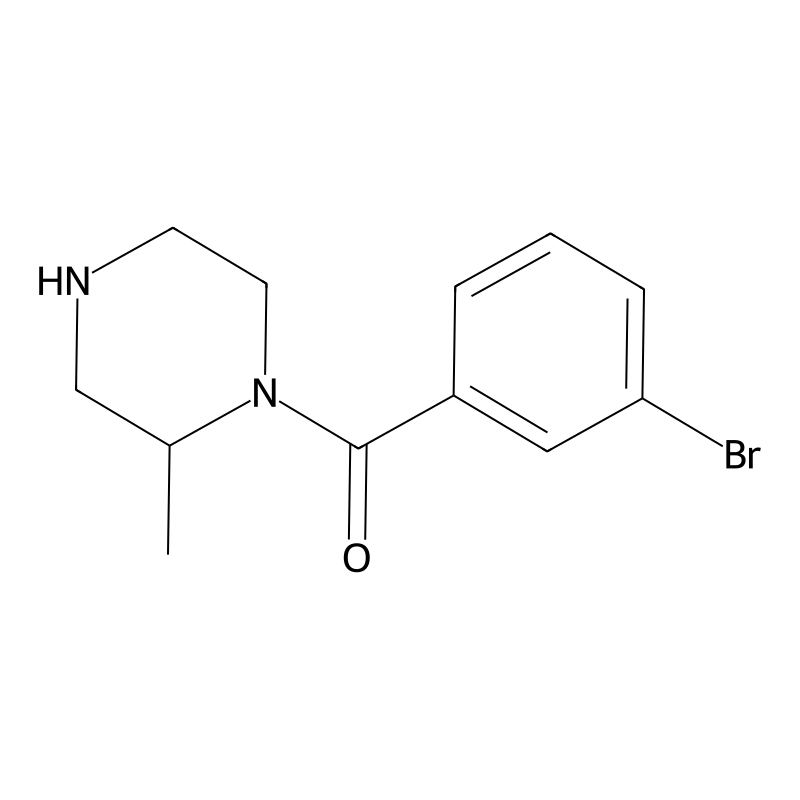

1-(3-Bromobenzoyl)-2-methylpiperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Bromobenzoyl)-2-methylpiperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring and a bromobenzoyl group. Its molecular formula is with a molecular weight of approximately 283.16 g/mol. The compound features a piperazine moiety, which is a six-membered ring containing two nitrogen atoms, and a benzoyl group substituted with a bromine atom at the meta position. This structural arrangement contributes to its distinctive chemical and biological properties.

- Nucleophilic Substitution: The bromine atom in the bromobenzoyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles such as amines or thiols.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to oxidized derivatives.

- Reduction: It can also be reduced using lithium aluminum hydride or sodium borohydride, yielding reduced derivatives.

Research indicates that 1-(3-Bromobenzoyl)-2-methylpiperazine exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action involves interactions with various molecular targets, including enzymes and receptors, which may modulate their activity and lead to specific biological effects. The presence of the piperazine ring enhances binding affinity and selectivity towards these targets.

The synthesis of 1-(3-Bromobenzoyl)-2-methylpiperazine typically involves the following steps:

- Preparation of Acid Chloride: 3-Bromobenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.

- Nucleophilic Reaction: The acid chloride then reacts with 2-methylpiperazine in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane, usually at low temperatures to control the reaction rate.

1-(3-Bromobenzoyl)-2-methylpiperazine has several applications across various fields:

- Chemistry: It serves as a building block in synthesizing more complex organic molecules and pharmaceuticals.

- Biology: The compound is investigated for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

- Industry: It finds use in developing specialty chemicals and materials with specific properties.

Several compounds share structural similarities with 1-(3-Bromobenzoyl)-2-methylpiperazine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S)-4-(3-Bromobenzoyl)thiomorpholine-2-carboxylate | Thiomorpholine ring instead of piperazine | Different ring structure affects biological activity |

| (2S)-1-(4-Bromobenzoyl)-2-methylpiperazine | Bromobenzoyl group at the para position | Variation in substitution pattern alters properties |

Uniqueness: The specific substitution pattern of 1-(3-Bromobenzoyl)-2-methylpiperazine, along with the combination of the bromobenzoyl group and the piperazine ring, imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it valuable for research and potential therapeutic applications .